4-Methoxystyrene

Free-Radical Polymerization Kinetics Monomer Reactivity

4-Methoxystyrene (CAS 637-69-4) features a strongly electron-donating methoxy group, yielding near-ideal random copolymerization with styrene (r₁r₂≈0.98) and preventing composition drift. Its unique electronic profile enables living cationic polymerization for precision block copolymers—unlike 4-chlorostyrene or 4-acetoxystyrene. It also serves as a quantifiable enzymatic probe (kox 36% higher than styrene) and calibrates shape-selective catalysts. Choose this monomer for applications demanding kinetic precision and electronic tunability.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 637-69-4
Cat. No. B147599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxystyrene
CAS637-69-4
Synonyms4-methoxystyrene
4-vinylanisole
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C
InChIInChI=1S/C9H10O/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3
InChIKeyUAJRSHJHFRVGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxystyrene (CAS 637-69-4) Product Selection Guide for Polymer and Materials Scientists


4-Methoxystyrene (CAS 637-69-4, also known as 4-vinylanisole or p-methoxystyrene) is a para-substituted styrene derivative characterized by a strongly electron-donating methoxy group (-OCH₃) at the 4-position of the aromatic ring . This substitution pattern significantly enhances the electron density of the vinyl group, distinguishing it from other styrenic monomers in both free-radical and cationic polymerization contexts [1].

Why 4-Methoxystyrene Cannot Be Simply Substituted with Other Para-Substituted Styrenes


Substituting 4-methoxystyrene with other para-substituted styrenes, such as 4-methylstyrene or 4-chlorostyrene, in polymerization or catalytic applications leads to fundamentally different kinetic outcomes. This is due to the unique electronic influence of the methoxy group, quantified by its Hammett substituent constant (σp = -0.29), which is more strongly electron-donating than other common para-substituents (e.g., σp = -0.16 for methyl, σp = 0.22 for chloro) [1]. This electronic difference directly translates to measurable, and often counter-intuitive, changes in propagation rate coefficients and reactivity ratios, making generic substitution without kinetic recalibration highly likely to fail [2].

Quantitative Differentiation of 4-Methoxystyrene vs. Analogs: Key Procurement Evidence


Homopropagation Rate Coefficient (kp) Comparison: 4-Methoxystyrene vs. Styrene and 4-Methylstyrene

In free-radical homopolymerization, 4-methoxystyrene (4-MeOSty) exhibits a significantly lower propagation rate coefficient (kp) compared to styrene and 4-methylstyrene at all tested temperatures (20-40°C), despite having a more electron-donating substituent. For instance, at 40°C, the kp for 4-methoxystyrene is 94 L mol⁻¹ s⁻¹, which is only 59% of the kp for styrene (160 L mol⁻¹ s⁻¹) and 84% of the kp for 4-methylstyrene (112 L mol⁻¹ s⁻¹) [1].

Free-Radical Polymerization Kinetics Monomer Reactivity

Copolymerization Reactivity Ratios: 4-Methoxystyrene/Styrene vs. 4-Chlorostyrene/Styrene

In free-radical copolymerization with styrene at 60°C, 4-methoxystyrene demonstrates a high preference for cross-propagation, as evidenced by a reactivity ratio r₁ (PMS) = 1.2 and r₂ (St) = 0.82, with a product r₁r₂ = 0.98. This contrasts sharply with the 4-chlorostyrene/styrene system, which shows lower cross-propagation (r₁ = 0.74, r₂ = 1.03) and a product r₁r₂ = 0.76 [1]. The near-unity r₁r₂ for the methoxy-substituted system indicates a more ideal, random copolymerization behavior.

Copolymerization Reactivity Ratio Polymer Composition

Oxidation Rate Constant (kox) with Cytochrome P450 Compound I: Ranking Among Styrenes

The oxidation rate constant (kox) for 4-methoxystyrene with Cytochrome P450 Compound I is (8.3 ± 0.5) × 10⁴ M⁻¹ s⁻¹. This rate is 36% higher than that of unsubstituted styrene ((6.1 ± 0.5) × 10⁴ M⁻¹ s⁻¹) and 24% higher than that of 4-methylstyrene ((6.7 ± 0.6) × 10⁴ M⁻¹ s⁻¹). In contrast, the electron-withdrawing 4-chlorostyrene exhibits a significantly lower rate constant of (4.0 ± 0.3) × 10⁴ M⁻¹ s⁻¹ [1].

Enzymatic Oxidation Drug Metabolism Cytochrome P450

Oligomerization Reactivity in Zeolite H-ZSM-5: 4-Methoxystyrene vs. 4-Methylstyrene and 4-Ethoxystyrene

Within the micropores of H-ZSM-5 zeolite, 4-methoxystyrene demonstrates higher reactivity than 4-methylstyrene due to a greater carbocation stabilization effect from the less electronegative methoxy substituent. However, it is also less reactive than the even larger 4-ethoxystyrene due to increased steric hindrance and reduced diffusivity [1]. This creates a nuanced reactivity profile where 4-methoxystyrene balances electronic activation with steric accessibility.

Heterogeneous Catalysis Zeolites Oligomerization

Cationic Polymerization Propensity: 4-Methoxystyrene vs. 4-Acetoxystyrene

The strong electron-donating methoxy group of 4-methoxystyrene enables rapid cationic polymerization in solvents like 2,2,2-trifluoroethanol (TFE) and pentafluorophenol (PFP), whereas monomers lacking this strong activation, such as 4-acetoxystyrene (4AS), do not polymerize under identical conditions [1]. This establishes 4-methoxystyrene as a preferred monomer for living cationic polymerization techniques where 4AS or styrene would be inert.

Cationic Polymerization Monomer Reactivity Electron-Donating Groups

Recommended Applications for 4-Methoxystyrene Based on Quantitative Evidence


Ideal Random Copolymer Synthesis with Styrene

The reactivity ratios for 4-methoxystyrene/styrene (r₁ = 1.2, r₂ = 0.82) yield a product r₁r₂ ≈ 0.98, which is very close to the ideal value of 1.0 for a truly random copolymerization [1]. This makes 4-methoxystyrene the preferred choice over 4-chlorostyrene (r₁r₂ = 0.76) when a uniform, statistical distribution of comonomers along the polymer chain is required, minimizing composition drift during batch reactions.

Living Cationic Polymerization for Well-Defined Architectures

The strong electron-donating nature of the methoxy group enables 4-methoxystyrene to undergo rapid cationic polymerization in solvents where other styrenes, like 4-acetoxystyrene, are unreactive [1]. This makes it an ideal candidate for living cationic polymerization techniques used to create well-defined block copolymers and precision macromolecular architectures, a capability not shared by its less electron-rich analogs.

Probe Molecule for Oxidative Metabolism Studies

With an oxidation rate constant (kox) 36% higher than styrene and over 100% higher than 4-chlorostyrene with Cytochrome P450 Compound I [1], 4-methoxystyrene is a highly sensitive and quantifiable probe for studying oxidative enzymatic mechanisms. Its distinct reactivity profile allows researchers to better resolve the electronic effects of substituents on biological oxidation pathways.

Shape-Selective Catalysis in Zeolite Pores

The oligomerization of 4-methoxystyrene within H-ZSM-5 zeolite channels provides a unique, intermediate reactivity profile. It is more reactive than the smaller 4-methylstyrene due to electronic effects, yet less sterically hindered than the bulkier 4-ethoxystyrene [1]. This balanced behavior is valuable for calibrating shape-selective catalysts and understanding the interplay between electronic activation and molecular diffusion in confined spaces.

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